n-Propylhydrazine hydrochloride n-Propylhydrazine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13533793
InChI: InChI=1S/C3H10N2.ClH/c1-2-3-5-4;/h5H,2-4H2,1H3;1H
SMILES: CCCN[NH3+].[Cl-]
Molecular Formula: C3H11ClN2
Molecular Weight: 110.58 g/mol

n-Propylhydrazine hydrochloride

CAS No.:

Cat. No.: VC13533793

Molecular Formula: C3H11ClN2

Molecular Weight: 110.58 g/mol

* For research use only. Not for human or veterinary use.

n-Propylhydrazine hydrochloride -

Specification

Molecular Formula C3H11ClN2
Molecular Weight 110.58 g/mol
IUPAC Name propylaminoazanium;chloride
Standard InChI InChI=1S/C3H10N2.ClH/c1-2-3-5-4;/h5H,2-4H2,1H3;1H
Standard InChI Key VWNFFIGQDGOCIA-UHFFFAOYSA-N
SMILES CCCN[NH3+].[Cl-]
Canonical SMILES CCCN[NH3+].[Cl-]

Introduction

Chemical and Physical Properties

Structural and Thermodynamic Characteristics

The compound’s boiling point is reported as 130.1°C at standard atmospheric pressure, while its flash point is 32.2°C, indicating flammability under specific conditions . Key physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC₃H₁₀N₂·HCl
Molecular Weight110.587 g/mol
Boiling Point130.1°C
Flash Point32.2°C
DensityNot explicitly reported
SolubilitySoluble in polar solvents

Experimental infrared (IR) spectroscopy reveals N–H stretching vibrations at ~3213 cm⁻¹ and NH bending modes near 1614 cm⁻¹, consistent with its hydrazine functional group . ¹H NMR studies in deuterated dimethyl sulfoxide (DMSO-d₆) show characteristic proton signals for the hydrazine NH₂ group at δ 10.59 ppm and the NH proton at δ 9.15 ppm .

Synthesis and Production

Industrial and Laboratory Methods

n-Propylhydrazine hydrochloride is synthesized via acid-base reactions between hydrazine hydrate and hydrochloric acid under controlled conditions. A typical procedure involves:

  • Cooling: Maintaining the reaction mixture at 0–5°C to manage exothermicity.

  • Crystallization: Evaporating the solvent under reduced pressure to yield crystalline product .

Alternative routes include double displacement reactions using hydrazine sulfate and calcium chloride, though these methods are less common due to byproduct formation . Industrial production emphasizes strict pH control to avoid dihydrochloride impurities, which can compromise purity .

Purification Techniques

Recrystallization from ethanol-water mixtures (e.g., 70:30 v/v) is the preferred method for achieving >95% purity. Post-synthesis, the compound is stored in airtight containers with desiccants to prevent hygroscopic degradation .

Applications in Scientific Research

Medicinal Chemistry and PROTAC Design

n-Propylhydrazine hydrochloride has emerged as a critical zinc-binding group (ZBG) in histone deacetylase (HDAC) inhibitors, particularly in PROTACs. For example, compound 13 (N′-propyl-4-phenylbenzohydrazide) demonstrated potent HDAC3 inhibition (IC₅₀ = 12 nM) by chelating the catalytic zinc ion . Structural optimization of this scaffold led to derivatives with enhanced solubility and selectivity, such as 15 (N-methylpiperazinyl analog), which retained HDAC3 affinity while improving pharmacokinetic properties .

Heterocycle Synthesis

The compound serves as a precursor for pyrazoles and hydrazones through condensation reactions with aldehydes or ketones. For instance, reaction with 4-cyanobenzaldehyde yields hydrazone derivatives with demonstrated antimicrobial activity .

Recent Research and Developments

HDAC Inhibitor Optimization

A 2023 study highlighted the role of n-propylhydrazine derivatives in dual HDAC3/HDAC8 degraders. PROTACs incorporating this moiety achieved >80% HDAC3 degradation in HeLa cells at 100 nM concentrations, underscoring their therapeutic potential in oncology .

Structure-Activity Relationships (SAR)

Modifications to the propylhydrazine scaffold, such as introducing hydrophilic groups (e.g., piperazine), enhanced blood-brain barrier permeability while maintaining HDAC3 affinity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator